molecular formula C19H32ClNO3 B3894984 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

Cat. No. B3894984
M. Wt: 357.9 g/mol
InChI Key: UUUPNHIOKKYCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is commonly used in scientific research. CGP 12177 is a selective antagonist for the beta-1 and beta-2 adrenergic receptors and has been used in a variety of studies to investigate the role of these receptors in various physiological and pathological processes.

Mechanism of Action

1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 acts as a competitive antagonist for the beta-1 and beta-2 adrenergic receptors. It binds to these receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a number of biochemical and physiological effects. These include:
1. Reduction in heart rate and blood pressure
2. Relaxation of airway smooth muscle
3. Inhibition of cancer cell proliferation and metastasis

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 in lab experiments is its selectivity for the beta-1 and beta-2 adrenergic receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of using this compound 12177 is that it may not accurately reflect the effects of endogenous ligands such as epinephrine and norepinephrine, which can activate multiple signaling pathways in addition to the beta-adrenergic receptors.

Future Directions

There are a number of future directions for research on 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177. Some of these include:
1. Investigation of the role of beta-adrenergic receptors in other physiological and pathological processes
2. Development of more selective beta-adrenergic receptor antagonists for use in clinical applications
3. Investigation of the effects of this compound 12177 on other signaling pathways in addition to the beta-adrenergic receptors.

Scientific Research Applications

1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 has been extensively used in scientific research to study the role of beta-adrenergic receptors in various physiological and pathological processes. Some of the areas where this compound 12177 has been used include:
1. Cardiovascular Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in the regulation of heart function. It has been shown to be effective in reducing heart rate and blood pressure in animal models.
2. Respiratory Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. It has been shown to be effective in reducing airway hyperreactivity in animal models of asthma.
3. Cancer Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in cancer cell proliferation and metastasis. It has been shown to be effective in inhibiting the growth and metastasis of various cancer cell lines.

properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-16(21)13-22-18-9-7-6-8-17(18)19(3,4)5;/h6-9,14-16,21H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPNHIOKKYCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
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1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

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